3,4-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide
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Overview
Description
3,4-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a tetrazole ring attached to the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide typically involves the condensation of 3,4-dichlorobenzoic acid with 2-ethyl-2H-tetrazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,4-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- N-(2-ethyl-2H-1,2,3,4-tetrazol-5-yl)benzamide
Uniqueness
3,4-dichloro-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is unique due to the presence of both chlorine atoms on the benzene ring and the tetrazole ring attached to the amide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the tetrazole ring can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C10H9Cl2N5O |
---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
3,4-dichloro-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9Cl2N5O/c1-2-17-15-10(14-16-17)13-9(18)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,13,15,18) |
InChI Key |
WLJJLIPOQGMQPN-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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